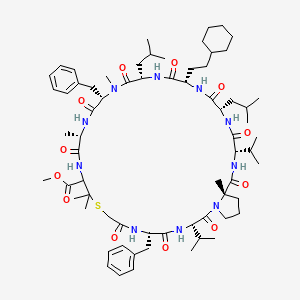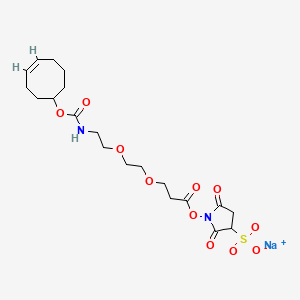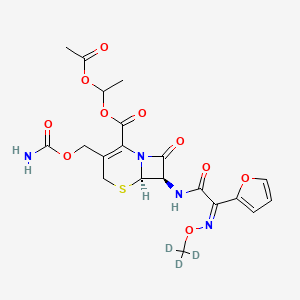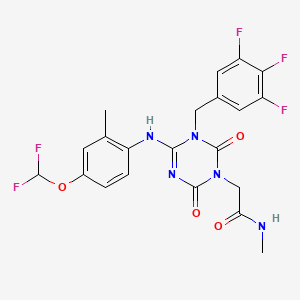
SARS-CoV-2 3CLpro-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2 3CLpro-IN-2 is a small molecule inhibitor targeting the 3C-like protease (3CLpro) of the SARS-CoV-2 virusInhibiting this protease can effectively block the replication of the virus, making this compound a promising candidate for antiviral therapy against COVID-19 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The use of automated systems and advanced analytical techniques helps in monitoring the production process and ensuring the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2 3CLpro-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound. These intermediates often possess different functional groups that contribute to the overall activity and stability of the final product .
Applications De Recherche Scientifique
SARS-CoV-2 3CLpro-IN-2 has a wide range of scientific research applications, including:
Mécanisme D'action
SARS-CoV-2 3CLpro-IN-2 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its catalytic activity. This prevents the protease from cleaving the viral polyproteins into functional units, which are essential for viral replication and transcription. The inhibition of 3C-like protease disrupts the viral life cycle and reduces the viral load in infected cells . The molecular targets and pathways involved include the catalytic dyad of the protease, consisting of a cysteine and a histidine residue, which are crucial for the proteolytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nirmatrelvir: A covalent inhibitor of 3C-like protease, approved for the treatment of COVID-19.
Ensitrelvir: A non-covalent inhibitor of 3C-like protease, approved in Japan for COVID-19 treatment.
WU-04: A broad-spectrum non-covalent inhibitor of 3C-like protease, currently in clinical trials.
Uniqueness
SARS-CoV-2 3CLpro-IN-2 is unique due to its specific binding mode and high potency against the 3C-like protease. Unlike covalent inhibitors, it forms non-covalent interactions with the protease, which may reduce the risk of off-target effects and improve its safety profile . Additionally, its broad-spectrum activity against various coronavirus strains makes it a valuable candidate for antiviral therapy .
Propriétés
Formule moléculaire |
C21H18F5N5O4 |
|---|---|
Poids moléculaire |
499.4 g/mol |
Nom IUPAC |
2-[4-[4-(difluoromethoxy)-2-methylanilino]-2,6-dioxo-3-[(3,4,5-trifluorophenyl)methyl]-1,3,5-triazin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C21H18F5N5O4/c1-10-5-12(35-18(25)26)3-4-15(10)28-19-29-20(33)31(9-16(32)27-2)21(34)30(19)8-11-6-13(22)17(24)14(23)7-11/h3-7,18H,8-9H2,1-2H3,(H,27,32)(H,28,29,33) |
Clé InChI |
JHDIUUFGPILEJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(F)F)NC2=NC(=O)N(C(=O)N2CC3=CC(=C(C(=C3)F)F)F)CC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
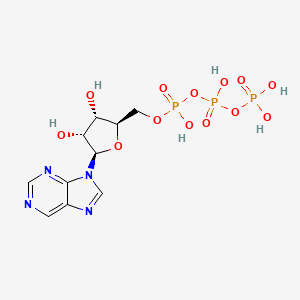

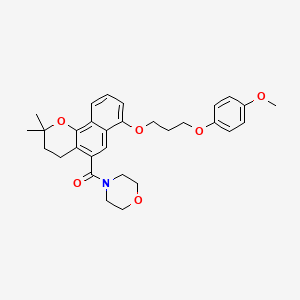
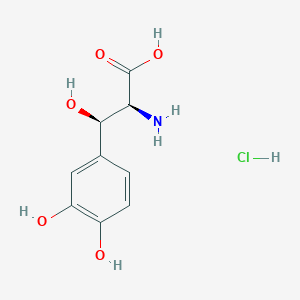
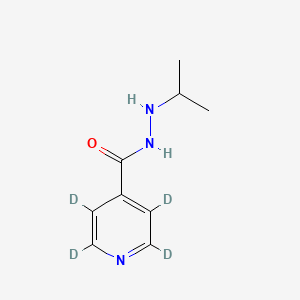
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
